

Prunetrin: A Spectroscopic and Mechanistic Overview for Researchers

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Compound of Interest

Compound Name: *Prunetrin*

Cat. No.: *B192197*

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An In-depth Technical Guide on the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Characteristics of **Prunetrin**, and its Role in Cellular Signaling.

This technical guide provides a comprehensive analysis of the isoflavone **prunetrin**, focusing on its spectroscopic properties and its impact on key cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed chemical and biological profile of this compound.

Spectroscopic Data of Prunetrin

The structural elucidation of **prunetrin** is critically dependent on data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data from these analytical techniques.

NMR Spectroscopy Data

Nuclear Magnetic Resonance spectroscopy provides detailed information about the atomic structure of a molecule. The ^1H and ^{13}C NMR data for **prunetrin** are presented below.

Table 1: ^1H NMR Spectroscopic Data for **Prunetrin**

Atom No.	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	8.09	s	
6	6.55	d	2.2
8	6.35	d	2.2
2'	7.45	d	8.7
3'	6.94	d	8.7
5'	6.94	d	8.7
6'	7.45	d	8.7
1''	5.08	d	7.3
2''	3.50-3.60	m	
3''	3.50-3.60	m	
4''	3.50-3.60	m	
5''	3.50-3.60	m	
6''a	3.92	dd	12.0, 2.0
6''b	3.75	dd	12.0, 5.5
7-OCH ₃	3.88	s	
5-OH	12.94	s	

Table 2: ¹³C NMR Spectroscopic Data for **Prunetrin**

Atom No.	Chemical Shift (δ , ppm)
2	154.5
3	123.2
4	182.3
5	162.9
6	98.4
7	165.7
8	92.9
9	158.9
10	106.6
1'	123.9
2'	131.2
3'	116.3
4'	158.5
5'	116.3
6'	131.2
1''	101.5
2''	74.8
3''	78.1
4''	71.2
5''	77.9
6''	62.5
7-OCH ₃	56.1

Mass Spectrometry Data

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 3: ESI-MS/MS Fragmentation Data for **Prunetrin**

Precursor Ion [M+H] ⁺ (m/z)	Fragment Ions (m/z)	Proposed Neutral Loss
447.12	285.07	Glucose (C ₆ H ₁₀ O ₅)
153.02	C ₈ H ₈ O ₃ from aglycone	
137.02	C ₇ H ₅ O ₃ from aglycone	

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections detail the methodologies for the NMR and MS analysis of flavonoids like **prunetrin**.

NMR Spectroscopy Protocol

Sample Preparation:

- A sample of 5-10 mg of purified **prunetrin** is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).
- Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, is used.

- ^1H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-14 ppm), and a relaxation delay of 1-5 seconds.
- ^{13}C NMR: Proton-decoupled ^{13}C NMR spectra are acquired. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans and a longer acquisition time are typically required.
- 2D NMR: For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.

Mass Spectrometry Protocol

Sample Preparation and Introduction:

- A dilute solution of **prunetrin** is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation in positive ion mode.
- The sample is introduced into the mass spectrometer via direct infusion or, more commonly, through a liquid chromatography (LC) system for separation from any impurities.

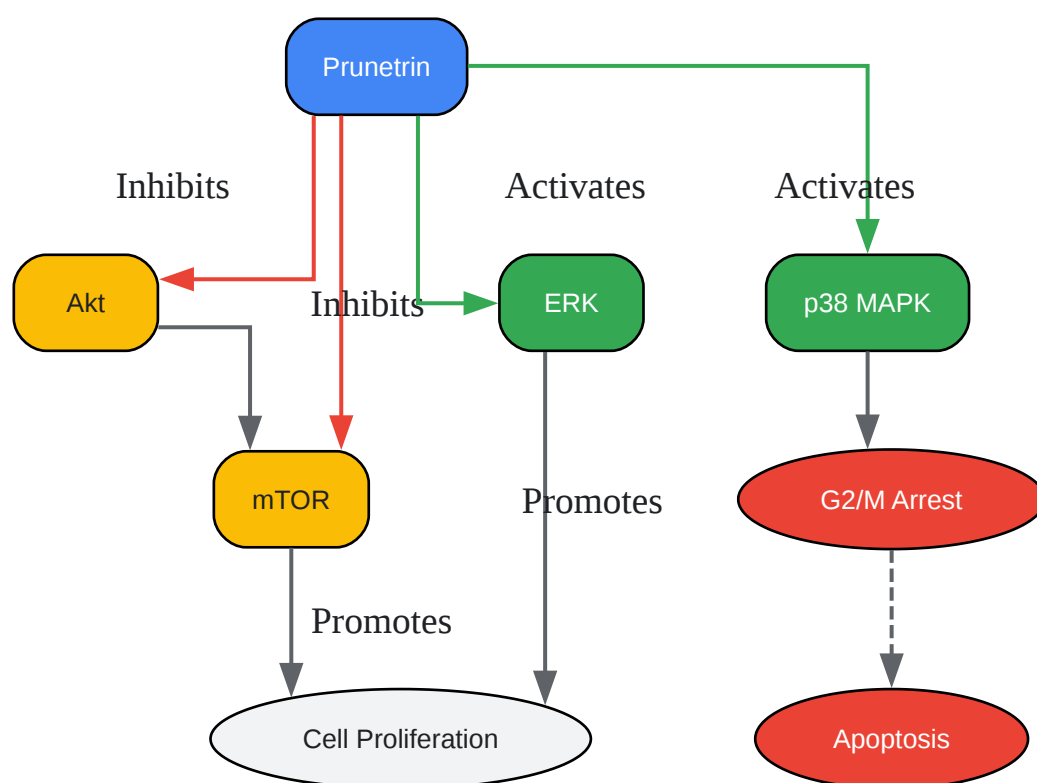
Instrumentation and Data Acquisition:

- Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used to obtain accurate mass measurements.
- Ionization: Electrospray ionization (ESI) is the most common technique for the analysis of flavonoids. It is a soft ionization method that typically produces the protonated molecule $[\text{M}+\text{H}]^+$.
- MS Scan: A full scan MS spectrum is acquired to determine the accurate mass of the molecular ion.

- MS/MS (Tandem Mass Spectrometry): To obtain structural information, the protonated molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed to generate the MS/MS spectrum. The collision energy is optimized to produce a rich fragmentation pattern.

Signaling Pathway Analysis

Prunetrin has been shown to modulate several key signaling pathways involved in cellular processes such as cell cycle regulation and apoptosis.



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Caption: **Prunetrin**'s modulation of Akt/mTOR and MAPK signaling pathways.

This diagram illustrates that **prunetrin** exerts its biological effects by inhibiting the pro-survival Akt/mTOR pathway and activating the stress-responsive p38 MAPK and ERK pathways. This concerted action leads to cell cycle arrest at the G2/M phase and the induction of apoptosis, ultimately inhibiting cell proliferation.

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